Furo(2,3-b)quinolin-4(9H)-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-8-methoxy-9-methyl- Furo(2,3-b)quinolin-4(9H)-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-8-methoxy-9-methyl-
Brand Name: Vulcanchem
CAS No.: 47140-15-8
VCID: VC15893960
InChI: InChI=1S/C16H19NO4/c1-16(2,19)12-8-10-14(18)9-6-5-7-11(20-4)13(9)17(3)15(10)21-12/h5-7,12,19H,8H2,1-4H3
SMILES:
Molecular Formula: C16H19NO4
Molecular Weight: 289.33 g/mol

Furo(2,3-b)quinolin-4(9H)-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-8-methoxy-9-methyl-

CAS No.: 47140-15-8

Cat. No.: VC15893960

Molecular Formula: C16H19NO4

Molecular Weight: 289.33 g/mol

* For research use only. Not for human or veterinary use.

Furo(2,3-b)quinolin-4(9H)-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-8-methoxy-9-methyl- - 47140-15-8

Specification

CAS No. 47140-15-8
Molecular Formula C16H19NO4
Molecular Weight 289.33 g/mol
IUPAC Name 2-(2-hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4-one
Standard InChI InChI=1S/C16H19NO4/c1-16(2,19)12-8-10-14(18)9-6-5-7-11(20-4)13(9)17(3)15(10)21-12/h5-7,12,19H,8H2,1-4H3
Standard InChI Key VPNKCPHNFBSHAP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C1CC2=C(O1)N(C3=C(C2=O)C=CC=C3OC)C)O

Introduction

Structural Elucidation and Nomenclature

The compound belongs to the furoquinoline family, featuring a quinoline ring fused with a furan moiety at positions 2 and 3 (Figure 1). Key substituents include:

  • A 1-hydroxy-1-methylethyl group at C2.

  • A methoxy group at C8.

  • A methyl group at C9.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₆H₁₉NO₄
Molecular Weight289.36 g/mol
CAS Registry Number47140-15-8
Melting PointNot reported
Boiling PointNot reported
XLogP32.4 (predicted)
Topological Polar Surface42.2 Ų

The IUPAC name reflects its angular fusion and substituent positions: 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one.

Synthesis and Derivatives

Synthetic Routes

The compound is typically isolated from natural sources (e.g., Ruta chalepensis) but can also be synthesized via:

  • Acid-Catalyzed Tandem Reactions: Propargylic alcohols react with 4-hydroxyquinolin-2(1H)-ones under acidic conditions to form furoquinoline scaffolds .

  • Halogen-Metal Exchange: 3-Iodo-4-methoxyquinolin-2(1H)-ones undergo Grignard reactions with epoxy aldehydes to introduce the hydroxyisopropyl group .

Table 2: Key Synthetic Intermediates

IntermediateRole in SynthesisYield (%)
3-Iodo-4-methoxyquinolin-2(1H)-oneHalogen-metal exchange substrate52–66
3,3-Dimethyloxirane-2-carboxaldehydeIntroduces hydroxyisopropyl group28–35

Biological Activities

Antimicrobial Properties

The compound exhibits potent activity against Erwinia carotovora, a pathogen causing potato soft rot:

  • Minimum Inhibitory Concentration (MIC): 20 µg/mL .

  • Mechanism: Disruption of bacterial membrane integrity via hydrophobic interactions .

Table 3: Comparative Bioactivity of Furoquinolones

CompoundActivity (MIC/IC₅₀)Target Organism/Protein
Target Compound20 µg/mLErwinia carotovora
8-Methoxy-2-isopropyl-5-methylfuro[3,2-c]quinolin-4-one5 µMKv1.3 Channel
IsodictamninePhototoxic at 50 µg/mLCandida albicans

Toxicological Profile

  • Acute Toxicity: LD₅₀ = 140 mg/kg (oral, mice) .

  • Metabolism: Hepatic oxidation of the hydroxyisopropyl group generates a ketone metabolite .

Applications and Future Directions

  • Agriculture: As a lead compound for developing eco-friendly bactericides .

  • Immunology: Kv1.3 inhibition could treat autoimmune diseases like multiple sclerosis .

  • Chemical Synthesis: Serves as a scaffold for synthesizing tetracyclic phenanthridinones .

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